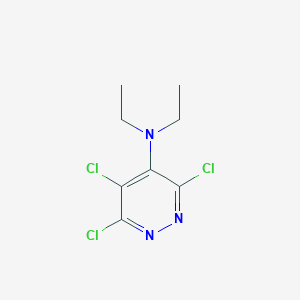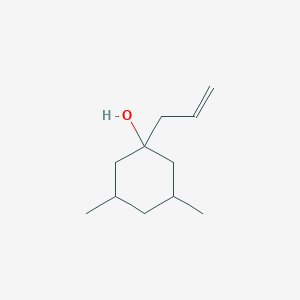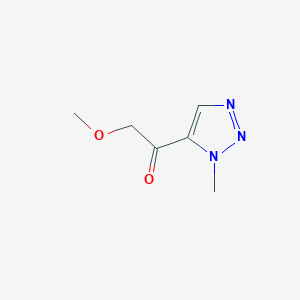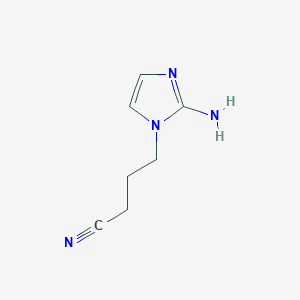
3,5,6-trichloro-N,N-diethylpyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine is a chemical compound with the molecular formula C8H10Cl3N3 and a molecular weight of 254.54 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes three chlorine atoms and a pyridazine ring.
Méthodes De Préparation
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Des Réactions Chimiques
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxyl derivatives.
Applications De Recherche Scientifique
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5,6-trichloro-N,N-diethylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and pyridazine ring play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine can be compared with other similar compounds, such as:
3,5,6-Trichloro-2-pyridinol: This compound shares a similar chlorinated pyridine structure but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of chlorine atoms and diethylamine groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10Cl3N3 |
|---|---|
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
3,5,6-trichloro-N,N-diethylpyridazin-4-amine |
InChI |
InChI=1S/C8H10Cl3N3/c1-3-14(4-2)6-5(9)7(10)12-13-8(6)11/h3-4H2,1-2H3 |
Clé InChI |
YUHWGJBCILETDB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C(=NN=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)







![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)

![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)

